For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Properties of 2-Propylbenzo[d]thiazole
This document provides a comprehensive overview of the fundamental chemical, physical, and safety properties of 2-Propylbenzo[d]thiazole. It includes detailed experimental protocols for its synthesis and summarizes key quantitative data.
Core Properties of 2-Propylbenzo[d]thiazole
2-Propylbenzo[d]thiazole is a heterocyclic compound featuring a benzene ring fused to a thiazole ring, with a propyl group substituted at the 2-position.[1] Compounds within the benzothiazole class are of significant interest due to their wide array of biological activities and applications in various fields, including drug design and polymer chemistry.[1][2] The benzothiazole core is found in numerous pharmaceutical agents and natural products, exhibiting anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[2][3][4]
Data Presentation: Physicochemical Properties
The quantitative properties of 2-Propylbenzo[d]thiazole are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁NS | [5] |
| Molecular Weight | 177.27 g/mol | [5] |
| Appearance | Yellow-orange liquid | [5] |
| Melting Point | 2 °C (36 °F) / 12 - 14 °C (53.6 - 57.2 °F) | [5] |
| Boiling Point | 231 °C (448 °F) / 238 °C (460.4 °F) at 760 mmHg | [5] |
| Density | 1.238 g/cm³ at 25 °C (77 °F) | |
| Flash Point | 102 °C (215.6 °F) / 116.2 °C (241 °F) (TCC, est.) | [5][6] |
| Water Solubility | 39.41 mg/L at 25 °C (estimated) | [6] |
| Solubility | Soluble in alcohol. | [6] |
| logP (o/w) | 3.243 (estimated) | [6] |
| Vapor Pressure | 0.012 mmHg at 25 °C (estimated) | [6] |
Safety and Handling
2-Propylbenzo[d]thiazole is classified as toxic if swallowed or in contact with skin and harmful if inhaled.[7] It causes serious eye irritation and is harmful to aquatic life.
-
Hazard Statements: H301 + H311, H319, H332, H402
-
Precautionary Measures: Work under a hood, avoid breathing vapors, and use personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[5] Ensure adequate ventilation and that eyewash stations and safety showers are nearby.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5][8]
-
In case of fire: Use CO₂, dry chemical, or foam for extinction. Vapors may form explosive mixtures with air when heated.[8]
Experimental Protocols
The synthesis of 2-alkylbenzothiazoles, including the propyl variant, is well-documented. A common and efficient method involves a two-step reaction starting from 2-aminothiophenol and an aliphatic aldehyde.[1]
Synthesis of 2-Propylbenzo[d]thiazole
This protocol describes a two-step synthesis: the condensation of 2-aminothiophenol with butanal to form the dihydro intermediate, followed by oxidation to yield the final product.[1]
Step 1: Synthesis of 2-Propyl-2,3-dihydrobenzo[d]thiazole
-
To a solution of 2-aminothiophenol (1) in dichloromethane (CH₂Cl₂), add butanal (2a).
-
Introduce 4Å molecular sieves to the mixture.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Upon completion, filter the reaction mixture to remove the molecular sieves.
-
Remove the solvent under reduced pressure to yield 2-propyl-2,3-dihydrobenzo[d]thiazole (3a) as the primary product.[1] A reported yield for this step is 96%.[1]
Step 2: Oxidation to 2-Propylbenzo[d]thiazole
-
Prepare silica-supported Pyridinium Chlorochromate (PCC) by stirring PCC with silica gel in acetone, followed by solvent removal and drying.[1]
-
Dissolve the 2-propyl-2,3-dihydrobenzo[d]thiazole (3a) obtained from Step 1 in CH₂Cl₂.
-
Add the silica-supported PCC oxidant to the solution.
-
Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the silica-supported oxidant.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude product, 2-propylbenzothiazole (4a), using column chromatography on silica gel to obtain the final product.[1]
Mandatory Visualization
The following diagrams illustrate the logical workflow for the synthesis of 2-Propylbenzo[d]thiazole.
Caption: Synthesis workflow for 2-Propylbenzo[d]thiazole from 2-aminothiophenol.
Caption: Logical relationship of synthetic steps for 2-Propylbenzo[d]thiazole.
References
- 1. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 2. Benzo[d]thiazole CAS 95-16-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-propyl benzothiazole, 17229-76-4 [thegoodscentscompany.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. fishersci.com [fishersci.com]
